N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a dimethylamino phenyl group, and a pyrrolidinyl ethyl group. Its multifaceted nature makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a phenyl ring under controlled conditions.
Synthesis of the dimethylamino phenyl intermediate:
Coupling of intermediates: The final step involves coupling the chloro-fluorophenyl and dimethylamino phenyl intermediates with a pyrrolidinyl ethyl group using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amides.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a modulator of specific receptors or enzymes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
- N-(3-chloro-4-fluorophenyl)-4-methylbenzamide
- N-(3-chloro-4-fluorophenyl)-3-boronobenzamide
Uniqueness
Compared to similar compounds, N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClFN4O2/c1-27(2)17-8-5-15(6-9-17)20(28-11-3-4-12-28)14-25-21(29)22(30)26-16-7-10-19(24)18(23)13-16/h5-10,13,20H,3-4,11-12,14H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXQEJBNXBXPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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